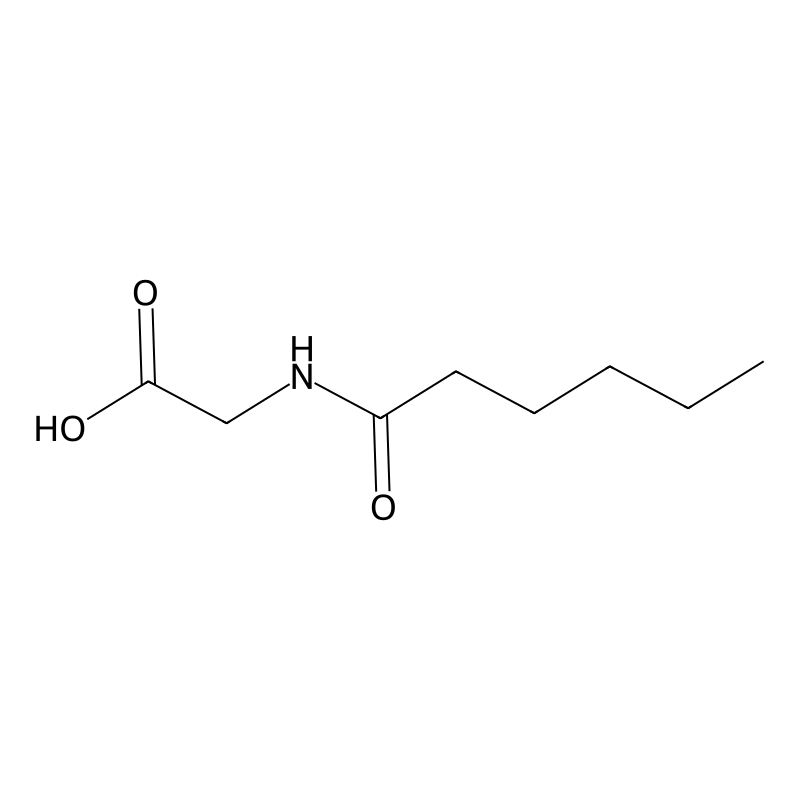

Hexanoylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Activity:

Studies have investigated the potential of hexanoylglycine as an antibacterial agent. One study found that it exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further research is needed to determine its efficacy and safety compared to existing antibiotics.

Antifungal Activity:

Similar to its antibacterial properties, hexanoylglycine has also been explored for its antifungal potential. Research suggests it may inhibit the growth of certain fungal strains, including Candida albicans. However, more studies are needed to understand its mechanism of action and potential for development into antifungal treatments.

Pharmaceutical Applications:

Hexanoylglycine has been investigated for its potential use in developing new drugs. One study explored its ability to modulate specific enzymes involved in cellular processes, suggesting its possible use in treatments for various diseases []. However, these are preliminary findings, and further research is necessary to determine its therapeutic potential.

Hexanoylglycine, also known as 2-hexanamidoacetic acid, is an acylated amino acid classified under N-acyl-alpha amino acids. Its chemical formula is C₈H₁₅NO₃, and it has a molecular weight of approximately 173.21 g/mol . This compound is primarily produced through the enzymatic action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form hexanoylglycine and coenzyme A . Hexanoylglycine is notable for its role as a metabolite in fatty acid metabolism and is particularly relevant in diagnosing certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency .

- Function in cell signaling: Hexanoylglycine might be involved in cellular processes mediated by protein acylation, where an acyl group (such as the hexanoyl group) is attached to a protein.

- Possess antimicrobial properties: Some research indicates hexanoylglycine may have activity against certain bacteria and fungi [].

Hexanoylglycine is synthesized via the reaction:

This reaction is facilitated by the enzyme glycine N-acyltransferase (EC 2.3.1.13) . The presence of hexanoylglycine in biological fluids can indicate disruptions in fatty acid oxidation pathways, particularly in conditions where medium-chain fatty acids cannot be properly metabolized.

Hexanoylglycine serves as a significant biomarker for various metabolic disorders. Elevated levels of this compound are commonly observed in individuals with medium-chain acyl-CoA dehydrogenase deficiency, a genetic disorder that impairs the body's ability to oxidize medium-chain fatty acids . In such cases, hexanoylglycine concentrations in urine can range from 10 to 169 μmol/mmol creatinine, compared to less than 1 μmol/mmol creatinine in healthy individuals . Additionally, reduced levels of hexanoylglycine have been associated with ethylmalonic encephalopathy, another metabolic disorder affecting multiple systems in the body .

Hexanoylglycine can be synthesized through several methods:

- Enzymatic Synthesis: The primary method involves the enzymatic reaction using glycine N-acyltransferase, where hexanoyl-CoA reacts with glycine to produce hexanoylglycine and coenzyme A.

- Chemical Synthesis: Laboratory synthesis may involve coupling reactions between hexanoic acid derivatives and glycine under controlled conditions to yield hexanoylglycine.

- Analytical Techniques: Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for quantification and analysis of hexanoylglycine in biological samples .

Hexanoylglycine has several applications:

- Biomarker for Metabolic Disorders: It is primarily used as a urinary biomarker for diagnosing metabolic disorders related to fatty acid oxidation.

- Research Tool: Hexanoylglycine is utilized in metabolic research to study fatty acid metabolism and related disorders.

- Potential Therapeutic Role: Investigations into its role in metabolic regulation may open avenues for therapeutic applications in managing metabolic syndromes.

Research indicates that hexanoylglycine interacts with various metabolic pathways. Its levels can provide insights into the functionality of mitochondrial fatty acid beta-oxidation processes. Studies have shown that alterations in its concentration correlate with specific metabolic conditions, making it a valuable marker for assessing metabolic health .

Hexanoylglycine shares structural and functional characteristics with several other acylated amino acids. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Octanoylglycine | C₉H₁₉NO₃ | Longer acyl chain; associated with similar disorders |

| Decanoylglycine | C₁₁H₂₃NO₃ | Even longer chain; used similarly as a biomarker |

| Butyryl-glycine | C₆H₁₃NO₃ | Shorter acyl chain; involved in different metabolic pathways |

| Propionylglycine | C₄H₉NO₃ | Short-chain; relevant in propionic acid metabolism |

Uniqueness of Hexanoylglycine: Hexanoylglycine's unique six-carbon acyl chain distinguishes it from both shorter and longer chain analogs, making it particularly relevant for diagnosing medium-chain acyl-CoA dehydrogenase deficiency specifically. Its role as a urinary biomarker further emphasizes its significance in clinical diagnostics compared to other similar compounds.

Hexanoylglycine emerged as a significant compound in metabolic research during investigations into fatty acid metabolism disorders. The development of precise analytical methods for detecting and quantifying hexanoylglycine marked a significant advancement in the field of metabolic disorder diagnosis. A landmark gas chromatographic/mass spectrometric method for accurate determination of n-hexanoylglycine was described in a pioneering study referenced as PMID: 2775902, which established its importance as a biomarker. This development coincided with growing interest in acylglycines as indicators of metabolic disorders in the late 20th century, when researchers were actively seeking reliable biomarkers for inherited metabolic diseases.

The identification of hexanoylglycine's elevated levels in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency represented a critical breakthrough, establishing it as a key diagnostic marker for this metabolic disorder. This discovery fundamentally changed the approach to diagnosing certain inherited metabolic diseases by providing clinicians with a specific biochemical target for laboratory analysis.

Significance in Metabolic Pathway Elucidation

Hexanoylglycine occupies a crucial position in our understanding of fatty acid metabolism pathways. As a glycine conjugate of medium-chain fatty acids, it provides valuable insights into the functioning of mitochondrial fatty acid β-oxidation processes. The compound is produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine.

The significance of hexanoylglycine extends beyond its role as a metabolite to its function as a critical indicator of pathway disruptions. Abnormal accumulation of hexanoylglycine signals impairment in the medium-chain acyl-CoA dehydrogenase enzyme, which is essential for breaking down medium-chain fatty acids. This biochemical relationship has made hexanoylglycine measurement instrumental in elucidating the complex mechanisms of fatty acid oxidation and related metabolic pathways.

Recent research has expanded our understanding of hexanoylglycine's role in host-microbe co-metabolic pathways. Studies have demonstrated connections between gut microbiota, host metabolism, and the production of acylglycines like hexanoylglycine, revealing complex interrelationships in metabolic processing. This emerging field highlights the importance of hexanoylglycine in understanding the broader metabolic interplay between host physiology and microbial metabolism.

Taxonomic Classification within Acylglycines

Hexanoylglycine belongs to the broader chemical family of N-acylglycines, which are glycine conjugates of acyl-CoA species. Within the chemical taxonomy framework, hexanoylglycine is classified as follows:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organic acids and derivatives |

| Class | Carboxylic acids and derivatives |

| Sub Class | Amino acids, peptides, and analogues |

| Direct Parent | N-acyl-alpha amino acids |

Hexanoylglycine is specifically an N-acylglycine in which the acyl group is hexanoyl, derived from hexanoic acid (caproic acid). This classification places it alongside other structurally similar compounds that share the fundamental N-acylglycine structure but differ in their acyl chain components. The systematic study of these structurally related compounds has contributed significantly to understanding their varied roles in metabolism and disease states.

The taxonomic position of hexanoylglycine within the broader family of acylglycines is particularly relevant when considering its biological role. As a medium-chain acylglycine, its biological behavior and diagnostic significance differ from shorter-chain counterparts (like propionylglycine) or longer-chain variants (such as palmitoylglycine). This structural specificity directly influences its physiological significance and analytical detection parameters.

Theoretical Frameworks in Acylglycine Research

The theoretical understanding of hexanoylglycine and related acylglycines has evolved around several key frameworks. The primary theoretical model encompasses the conjugation of fatty acyl-CoA compounds with glycine as a detoxification mechanism, allowing for the elimination of potentially harmful metabolites. This framework positions acylglycine formation as a critical salvage pathway when normal metabolic processes are disrupted.

Another important theoretical framework concerns the diagnostic utility of acylglycines. This approach recognizes specific patterns of acylglycine excretion as fingerprints of particular metabolic disorders. For hexanoylglycine specifically, elevated levels indicate impaired function of medium-chain acyl-CoA dehydrogenase, providing theoretical support for its use as a biomarker in MCAD deficiency diagnosis.

The analytical framework for acylglycine research has advanced significantly with the development of sophisticated detection methods. Modern approaches using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have established precise analytical parameters for quantifying hexanoylglycine and other acylglycines in biological samples. This theoretical underpinning has enabled the development of standardized clinical testing protocols with defined reference ranges and diagnostic thresholds.

Recent theoretical developments have also begun exploring the genetic basis of acylglycine metabolism. Genome-wide association studies have investigated the genetic determinants of hexanoylglycine levels, advancing our understanding of how genetic factors influence acylglycine metabolism. This emerging genetic framework provides new perspectives on the hereditary aspects of acylglycine production and elimination.

Formation and Biosynthesis Pathways

Glycine N-Acyltransferase Mechanism

Glycine N-acyltransferase (GLYAT; EC 2.3.1.13) catalyzes the conjugation of glycine to hexanoyl-CoA, producing hexanoylglycine and free coenzyme A. This mitochondrial enzyme follows a bi-substrate kinetic mechanism, where glycine and hexanoyl-CoA bind cooperatively to the active site [1] [4]. The reaction proceeds via nucleophilic attack by glycine’s α-amino group on the thioester carbonyl of hexanoyl-CoA, forming an tetrahedral intermediate that collapses to release CoA-SH [2] [4].

Key kinetic parameters for human GLYAT:

| Substrate | $$ s_{0.5} $$ (µM or mM) | $$ k_{\text{cat}} $$ (s⁻¹) | $$ k{\text{cat}}/Km $$ (M⁻¹s⁻¹) |

|---|---|---|---|

| Benzoyl-CoA | 61 ± 3 µM | 0.83 ± 0.05 | $$ 4.5 \times 10^5 $$ |

| Glycine | 23 ± 2 mM | 0.83 ± 0.05 | $$ 5.2 \times 10^2 $$ |

Data derived from recombinant human GLYAT variants [4].

GLYAT exhibits broad substrate specificity, accommodating acyl-CoA chains from C2 (acetyl-CoA) to C10 (decanoyl-CoA), with optimal activity at C6 (hexanoyl-CoA) [1] [4]. Structural studies suggest a conserved catalytic triad (Ser-17, Asn-156, Arg-199) critical for orienting substrates [4].

Alternative Biosynthetic Routes

No significant alternative pathways for hexanoylglycine biosynthesis have been empirically validated. In silico analyses predict potential non-enzymatic conjugation under extreme pH conditions, but physiological relevance remains unconfirmed [1]. Hepatic peroxisomal enzymes (e.g., acyl-CoA oxidase) may indirectly influence hexanoylglycine levels by modulating hexanoyl-CoA pools, though direct catalysis is absent [1].

Integration with Fatty Acid Metabolism

Medium-Chain Fatty Acid β-Oxidation Interactions

Hexanoylglycine synthesis directly couples to mitochondrial β-oxidation, where hexanoyl-CoA accumulates as an intermediate during medium-chain fatty acid catabolism [1] . During fasting states, increased lipolysis elevates β-oxidation flux, enhancing hexanoylglycine excretion [1]. In medium-chain acyl-CoA dehydrogenase (MCAD) deficiency (OMIM 201450), impaired β-oxidation causes pathological accumulation of hexanoylglycine in urine, serving as a diagnostic biomarker [1] .

Metabolic interplay during β-oxidation:

- Carnitine shuttle: Transports medium-chain fatty acids into mitochondria.

- β-Oxidation cycles: Shorten fatty acids by two carbons per cycle, generating hexanoyl-CoA.

- GLYAT activity: Conjugates excess hexanoyl-CoA to glycine, preventing CoA trapping [1] [4].

Mitochondrial Metabolic Networks

Hexanoylglycine biosynthesis occurs in the mitochondrial matrix, spatially coordinated with β-oxidation enzymes. The process integrates with:

- Tricarboxylic acid (TCA) cycle: Regenerates free glycine via serine hydroxymethyltransferase [2].

- Electron transport chain: Maintains NAD⁺/NADH ratios critical for β-oxidation [4].

- Urea cycle: Competes for glycine pools, indirectly modulating hexanoylglycine synthesis rates [1].

Mitochondrial GLYAT activity increases during ketosis, correlating with elevated acetoacetate and β-hydroxybutyrate levels [4]. This suggests hexanoylglycine production may buffer acyl-CoA overflow during prolonged fasting.

Enzymatic Catalysis and Kinetics

GLYAT Substrate Specificity and Activity

Human GLYAT demonstrates sigmoidal kinetics for both substrates, indicating positive cooperativity [4]. Hexanoyl-CoA binding increases glycine affinity ($$ s_{0.5} $$ decreases from 30 mM to 23 mM), while glycine enhances hexanoyl-CoA binding 2.3-fold [4].

Substrate preference hierarchy:

| Acyl-CoA | Relative activity (%) |

|---|---|

| Hexanoyl-CoA | 100 |

| Butyryl-CoA | 78 ± 6 |

| Decanoyl-CoA | 42 ± 5 |

| Acetyl-CoA | 15 ± 3 |

Activity measured at 1 mM acyl-CoA and 50 mM glycine [4].

The enzyme rejects substrates with:

- Branched chains (e.g., isovaleryl-CoA)

- Unsaturated bonds (e.g., oleoyl-CoA)

- Aromatic groups (e.g., cinnamoyl-CoA) [1] [4]

Reaction Mechanisms and Regulation

GLYAT follows an ordered sequential mechanism, with hexanoyl-CoA binding first, inducing conformational changes that open the glycine-binding site [4]. Catalysis proceeds through general base-assisted deprotonation of glycine’s amino group by Ser-17, followed by nucleophilic acyl substitution [2] [4].

Regulatory factors:

- pH: Optimal activity at pH 8.0–8.5, aligning with mitochondrial matrix conditions [2].

- Inhibitors:

- Genetic variants:

Post-translational regulation remains uncharacterized, though redox-sensitive cysteine residues suggest potential oxidative modulation [4].

Single Nucleotide Polymorphisms

The human glycine-N-acyltransferase gene, located on chromosome 11q12.1, exhibits significant genetic variation that impacts hexanoylglycine metabolism [1] [2]. Comprehensive genetic analysis has revealed multiple single nucleotide polymorphisms within the coding sequence, with varying frequencies across different populations [2] [3]. The most extensively characterized variants include several missense mutations that alter amino acid composition and subsequently affect enzyme function.

The c.466A>G polymorphism, resulting in the p.Asn156Ser amino acid substitution, represents the most prevalent variant globally, with frequencies ranging from 85% to 97% across different populations [2] [4]. This variant demonstrates enhanced enzymatic activity compared to the reference sequence, with relative activity levels of 110-120% of the baseline enzyme function [3] [4]. The high frequency of this variant across diverse populations suggests positive selection pressure favoring increased glycine conjugation capacity.

Additional significant polymorphisms include c.49T>A (p.Ser17Thr), which occurs at frequencies of 4.5-20% globally and maintains enzymatic activity similar to the wild-type enzyme [2] [3]. The c.182A>G variant, leading to p.Gln61Leu substitution, has been identified specifically in Afrikaner Caucasian populations at a frequency of approximately 12% [1]. This variant exhibits moderate reduction in enzyme activity, retaining 70-75% of reference enzyme function.

Rare but functionally significant variants include c.505T>C (p.Phe168Leu) and c.595A>G (p.Arg199Cys), both occurring at frequencies below 1% [3] [5]. The p.Phe168Leu variant demonstrates reduced activity at 50-60% of reference levels, while the p.Arg199Cys mutation results in complete loss of enzymatic function [3] [5].

Functional Consequences of Genetic Variants

The functional impact of glycine-N-acyltransferase genetic variants on hexanoylglycine metabolism varies considerably based on the specific amino acid substitution and its location within the protein structure [3] [4]. Kinetic characterization studies have revealed distinct patterns of substrate affinity and catalytic efficiency among different variants.

The p.Asn156Ser variant, despite being the most common globally, demonstrates cooperative substrate binding with enhanced kinetic parameters [4]. This variant exhibits a substrate affinity for benzoyl-coenzyme A of 96.6 μM and maintains the highest catalytic rate constant among characterized variants [4]. The enhanced activity of this variant may explain its high frequency across populations, suggesting evolutionary advantage in detoxification processes.

Conversely, the rare p.Arg199Cys variant displays dramatically altered kinetic properties, with substrate affinity improved to 61.2 μM but catalytic activity reduced to only 9.8% of the reference enzyme [4]. This variant affects a highly conserved arginine residue within an α-loop-α motif critical for substrate binding in the glycine-N-acyltransferase superfamily [3] [5]. Molecular modeling studies indicate that this substitution destabilizes the protein structure, explaining the severe functional impairment.

The p.Gln61Leu variant, prevalent in South African Afrikaner populations, demonstrates intermediate functional consequences with decreased specific activity compared to wild-type enzyme while maintaining structural integrity [1]. The compound haplotype containing both 17Ser>Thr and 156Asn>Ser substitutions exhibits 73% of reference activity, indicating additive effects of multiple variants [4].

Population-specific functional variations have important implications for hexanoylglycine metabolism capacity. Individuals carrying the rare p.Arg199Cys variant may have significantly reduced ability to metabolize benzoate and related compounds, potentially affecting the clearance of hexanoylglycine precursors [4]. The accumulation of acyl-coenzyme A intermediates in such individuals could inhibit upstream metabolic processes, leading to reduced mitochondrial energy production.

Acyl-Coenzyme A Dehydrogenase Medium Chain Gene Mutations and Their Effects

Common Medium Chain Acyl-Coenzyme A Dehydrogenase Variants

The acyl-coenzyme A dehydrogenase medium chain gene demonstrates substantial genetic heterogeneity, with over 80 documented mutations contributing to medium chain acyl-coenzyme A dehydrogenase deficiency [6] [7]. The most prevalent mutation, c.985A>G (p.Lys329Glu), accounts for the majority of disease-causing alleles in populations of European ancestry, representing 50-68% of all pathogenic variants [8] [9].

This predominant mutation results in complete loss of enzymatic activity through structural alterations that severely compromise protein stability and substrate binding capacity [7] [10]. The mutation affects a highly conserved lysine residue at position 329, which is essential for flavin adenine dinucleotide cofactor binding and maintenance of proper tetrameric assembly [7]. Functional characterization reveals that this variant exhibits less than 65% flavin adenine dinucleotide content compared to wild-type enzyme and demonstrates impaired thermal stability.

The second most common variant, c.199T>C (p.Tyr67His), occurs in approximately 6% of individuals with medium chain acyl-coenzyme A dehydrogenase deficiency and represents a milder phenotype [9] [8]. This variant maintains partial enzymatic activity and is associated with less severe clinical manifestations compared to the c.985A>G mutation [11]. The p.Tyr67His substitution affects protein folding efficiency but does not completely abolish enzyme function.

Additional significant variants include several rare mutations with distinct functional characteristics. The c.449_452delCTGA deletion, resulting in p.Thr150ArgfsTer4, represents a prevalent mutation in East Asian populations, particularly in Japanese, Korean, and Chinese individuals [12] [13]. This frameshift mutation leads to premature termination and complete loss of enzymatic function.

Other functionally characterized variants include p.Y48C, p.R55G, p.A88P, p.Y133C, p.A140T, p.D143V, p.G224R, p.L238F, p.V264I, p.Y372N, and p.G377V [7] [14]. These variants demonstrate varying degrees of functional impairment, with approximately half exhibiting flavin adenine dinucleotide content below 65% of wild-type levels. The p.Y372N variant uniquely assembles primarily as dimers rather than the typical tetrameric structure, indicating severe structural disruption.

Genotype-Phenotype Correlations

The relationship between acyl-coenzyme A dehydrogenase medium chain genotype and clinical phenotype in hexanoylglycine metabolism disorders demonstrates considerable complexity, with multiple factors influencing disease expression beyond simple genetic variation [10] [15]. While certain mutations consistently produce severe phenotypes, the clinical manifestation of medium chain acyl-coenzyme A dehydrogenase deficiency cannot be predicted solely from genotype analysis.

Individuals homozygous for the c.985A>G mutation typically present with severe clinical manifestations, including hypoketotic hypoglycemia, hepatomegaly, and elevated urinary excretion of hexanoylglycine during metabolic stress [9] [11]. The complete loss of enzymatic activity associated with this mutation prevents efficient β-oxidation of medium-chain fatty acids, leading to accumulation of toxic metabolites including hexanoylglycine.

Compound heterozygous individuals carrying one c.985A>G allele and one c.199T>C allele generally exhibit milder phenotypes compared to c.985A>G homozygotes [10] [15]. The residual activity provided by the c.199T>C variant, approximately 20-30% of normal enzyme function, appears sufficient to prevent the most severe clinical manifestations while still resulting in detectable biochemical abnormalities.

The correlation between flavin adenine dinucleotide content and clinical severity has emerged as an important predictor of phenotype [7] [14]. Variants with flavin adenine dinucleotide content below 35% of wild-type levels consistently associate with severe clinical presentations, while those maintaining higher cofactor levels may present with milder or even asymptomatic phenotypes. This relationship suggests that therapeutic interventions targeting cofactor availability might modulate disease severity.

Environmental factors significantly influence genotype-phenotype correlations in medium chain acyl-coenzyme A dehydrogenase deficiency. Metabolic stress conditions such as prolonged fasting, febrile illness, or increased energy demands can precipitate clinical decompensation even in individuals with relatively mild genetic variants [10] [15]. The variability in environmental triggers may explain the incomplete penetrance observed in some families with identical mutations.

Age at presentation also correlates with genotype severity, with more severe mutations typically manifesting during infancy or early childhood, while milder variants may remain asymptomatic until adolescence or adulthood [16]. The introduction of newborn screening programs has identified numerous individuals with biochemical evidence of medium chain acyl-coenzyme A dehydrogenase deficiency who remain clinically asymptomatic, highlighting the complexity of genotype-phenotype relationships.

Population Genetics and Evolutionary Considerations

Geographic Distribution of Relevant Alleles

The geographic distribution of genetic variants affecting hexanoylglycine metabolism exhibits distinct patterns that reflect human migration history, population bottlenecks, and local evolutionary pressures [17] [18]. The most striking example involves the acyl-coenzyme A dehydrogenase medium chain c.985A>G mutation, which demonstrates a clear founder effect originating in Northwestern Europe.

Analysis of over 10 million individuals across multiple studies reveals the highest frequency of c.985A>G homozygotes in Western European populations, occurring at 4.1 per 100,000 individuals with 95% confidence intervals of 2.8-5.6 [17] [18]. This frequency decreases significantly in populations of Eastern European ancestry (0.9 per 100,000) and Southern European ancestry (1.2 per 100,000), indicating a gradient of allele frequency corresponding to geographic distance from the proposed origin.

Populations derived from European colonization, termed "New World" populations, maintain intermediate frequencies of 3.2 per 100,000 individuals, reflecting the mixed European ancestry of these populations [17] [18]. Notably, no cases of the c.985A>G mutation have been identified in East Asian or Middle Eastern populations, supporting the hypothesis of a European-specific founder effect occurring after population divergence.

The glycine-N-acyltransferase p.Asn156Ser variant demonstrates a different geographic pattern, occurring at high frequencies across multiple continental populations [2] [4]. European populations exhibit frequencies of 70-85%, East Asian populations show 80-90% frequency, and African populations maintain 60-75% frequency [4]. This global distribution suggests either ancient origin predating major population dispersals or independent positive selection in multiple populations.

Population-specific variants provide additional insights into regional evolutionary pressures. The glycine-N-acyltransferase p.Gln61Leu variant occurs exclusively in South African Afrikaner populations at frequencies of approximately 12%, indicating either founder effect or local positive selection [1]. Similarly, the acyl-coenzyme A dehydrogenase medium chain c.449_452delCTGA deletion predominates in East Asian populations, particularly Japanese and Korean individuals [12] [13].

Analysis of haplotype structure reveals additional complexity in allele distribution patterns. The glycine-N-acyltransferase gene exhibits four major haplotypes with distinct frequency distributions: the 156Asn>Ser haplotype (most common globally), the 17Ser>Thr,156Asn>Ser compound haplotype (secondary frequency), the rare 156Asn>Ser,199Arg>Cys haplotype, and ancestral wild-type variants [4].

Evolutionary Conservation of Metabolic Pathways

The evolutionary conservation of metabolic pathways involved in hexanoylglycine metabolism reflects the fundamental importance of fatty acid oxidation and xenobiotic detoxification across species. Comparative genomic analysis reveals that key enzymes in these pathways maintain high sequence conservation from bacteria to humans, indicating strong selective pressure for functional maintenance.

The glycine conjugation pathway demonstrates remarkable evolutionary stability, with glycine-N-acyltransferase orthologs present across all examined vertebrate species [4]. Phylogenetic analysis indicates that the coding region of the glycine-N-acyltransferase gene has been highly conserved throughout mammalian evolution, with most missense variants occurring at low frequencies consistent with purifying selection [4].

Medium chain fatty acid β-oxidation pathways exhibit similar evolutionary conservation, with acyl-coenzyme A dehydrogenase enzymes maintaining critical structural and functional domains across diverse species. The conservation of flavin adenine dinucleotide binding sites and substrate recognition motifs underscores the essential nature of these metabolic processes for cellular energy production.

However, evolutionary analysis reveals that metabolic pathway conservation does not preclude adaptive variation in enzyme efficiency and substrate specificity. The high frequency of the glycine-N-acyltransferase p.Asn156Ser variant across human populations suggests positive selection for enhanced detoxification capacity, possibly in response to dietary or environmental changes during human evolution.

Evidence for recent positive selection includes the appearance of efficiency-enhancing haplotypes after the divergence of modern humans from archaic hominins. These evolutionarily derived variants may have provided advantages in environments with variable dietary fatty acid composition or increased exposure to xenobiotic compounds requiring glycine conjugation.

The metabolic flexibility provided by genetic variation in hexanoylglycine metabolism pathways may represent an adaptive response to diverse environmental challenges faced during human population expansion. Populations in different geographic regions have encountered varying dietary compositions, pathogen loads, and xenobiotic exposures, potentially driving local adaptation in metabolic gene variants.

Comparative analysis with other mammalian species reveals that humans possess unique genetic signatures in fatty acid metabolism that may reflect species-specific dietary adaptations. The human-specific glycine-N-acyltransferase variants and their associated efficiency improvements may have facilitated exploitation of novel dietary niches during human evolution.